![molecular formula C14H14ClN3OS B11790774 7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)
7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Chloro-2-(3,5-diméthyl-1H-pyrazol-1-yl)-4-éthoxybenzo[d]thiazole est un composé hétérocyclique qui présente un cycle thiazole fusionné à un cycle benzénique, substitué par un groupe chloro, un groupe éthoxy et une entité pyrazole. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-Chloro-2-(3,5-diméthyl-1H-pyrazol-1-yl)-4-éthoxybenzo[d]thiazole implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante implique la cyclisation de thioamides et de composés aromatiques halogénés appropriés dans des conditions contrôlées. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que le tétrahydrofurane et de catalyseurs tels que l'iode pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour garantir des conditions réactionnelles constantes et des rendements élevés. Le processus de purification peut impliquer des techniques de cristallisation ou de chromatographie pour obtenir le composé souhaité avec une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-Chloro-2-(3,5-diméthyl-1H-pyrazol-1-yl)-4-éthoxybenzo[d]thiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire respectivement aux positions chloro et éthoxy.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Agents de substitution : Halogénures, amines et autres nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels aux positions chloro ou éthoxy .
Applications de la recherche scientifique
Le 7-Chloro-2-(3,5-diméthyl-1H-pyrazol-1-yl)-4-éthoxybenzo[d]thiazole a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Etudié pour ses activités antimicrobiennes, antifongiques et antivirales potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 7-Chloro-2-(3,5-diméthyl-1H-pyrazol-1-yl)-4-éthoxybenzo[d]thiazole implique son interaction avec des cibles moléculaires telles que les enzymes et l'ADN. Par exemple, il peut se lier à l'ADN et inhiber l'activité de la topoisomérase II, ce qui conduit à des cassures double brin de l'ADN et à la mort cellulaire. Ce mécanisme est particulièrement pertinent dans son activité anticancéreuse potentielle .
Applications De Recherche Scientifique
7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole involves its interaction with molecular targets such as enzymes and DNA. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés du thiazole et du pyrazole, tels que :
Thiazoles 2,4-disubstitués : Connus pour leurs diverses activités biologiques.
Pyrazoles couplés à l'hydrazine : Etudiés pour leurs activités antileishmaniennes et antimalariennes.
Unicité
Le 7-Chloro-2-(3,5-diméthyl-1H-pyrazol-1-yl)-4-éthoxybenzo[d]thiazole est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C14H14ClN3OS |
|---|---|
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
7-chloro-2-(3,5-dimethylpyrazol-1-yl)-4-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C14H14ClN3OS/c1-4-19-11-6-5-10(15)13-12(11)16-14(20-13)18-9(3)7-8(2)17-18/h5-7H,4H2,1-3H3 |
Clé InChI |
JGBVSNJAQNBAGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=C(C=C1)Cl)SC(=N2)N3C(=CC(=N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





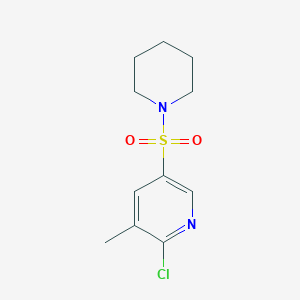

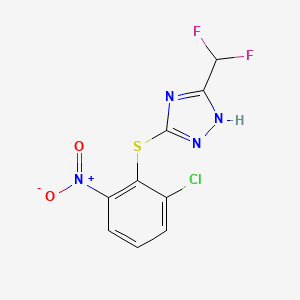
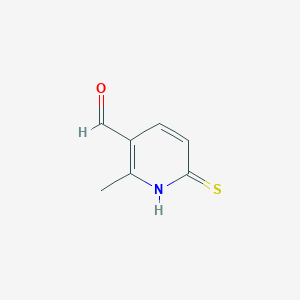

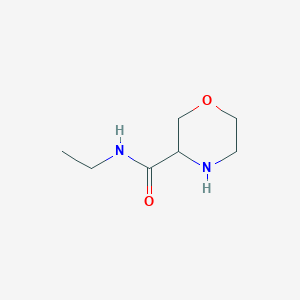
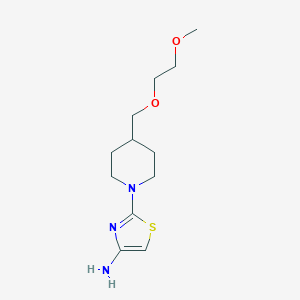



![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)
